molecular formula C4H8O2 B089675 Propyl formate CAS No. 110-74-7

Propyl formate

Cat. No.: B089675
CAS No.: 110-74-7
M. Wt: 88.11 g/mol
InChI Key: KFNNIILCVOLYIR-UHFFFAOYSA-N
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Description

Propyl formate (IUPAC name: propyl methanoate; CAS No. 110-74-7) is an ester with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol . It is a colorless liquid with a boiling point of 81°C and a melting point of -93°C . Structurally, it consists of a formic acid moiety esterified with n-propanol.

Properties

IUPAC Name

propyl formate
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InChI

InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3
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InChI Key

KFNNIILCVOLYIR-UHFFFAOYSA-N
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Canonical SMILES

CCCOC=O
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Molecular Formula

C4H8O2
Record name N-PROPYL FORMATE
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DSSTOX Substance ID

DTXSID3059391
Record name Formic acid, propyl ester
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Molecular Weight

88.11 g/mol
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Physical Description

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [Merck Index], Liquid, colourless to pale yellow liquid with a characteristic fruity, rum-plum odour
Record name N-PROPYL FORMATE
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Record name Propyl formate
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Record name Propyl formate
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Boiling Point

80.00 to 82.00 °C. @ 760.00 mm Hg
Record name Propyl formate
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Flash Point

27 °F (NFPA, 2010)
Record name N-PROPYL FORMATE
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Solubility

22 mg/mL at 22 °C, miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml water
Record name Propyl formate
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Record name Propyl formate
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Density

0.895-0.905
Record name Propyl formate
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Vapor Pressure

82.6 [mmHg]
Record name Propyl formate
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CAS No.

110-74-7
Record name N-PROPYL FORMATE
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Record name Propyl formate
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Record name Propyl formate
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Record name Formic acid, propyl ester
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Record name Formic acid, propyl ester
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Record name Propyl formate
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Record name PROPYL FORMATE
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Record name Propyl formate
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Melting Point

-92.9 °C
Record name Propyl formate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl formate can be synthesized through the esterification of formic acid with propanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

HCOOH+CH3CH2CH2OHHCOOCH2CH2CH3+H2O\text{HCOOH} + \text{CH3CH2CH2OH} \rightarrow \text{HCOOCH2CH2CH3} + \text{H2O} HCOOH+CH3CH2CH2OH→HCOOCH2CH2CH3+H2O

Industrial Production Methods: In industrial settings, this compound is produced by distilling propanol with anhydrous formic acid in the presence of sodium formate. This method ensures a higher yield and purity of the ester. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, especially under acidic or basic conditions, to yield formic acid and propanol.

    Oxidation: The compound can be oxidized to formic acid and propionic acid under strong oxidizing conditions.

    Reduction: Reduction of this compound can produce propanol and formic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Formic acid and propanol.

    Oxidation: Formic acid and propionic acid.

    Reduction: Propanol and formic acid.

Scientific Research Applications

Chemical Synthesis

Radical Synthesis
Propyl formate is employed in the synthesis of various radicals using a TiCl3/H2O2 method. This technique allows for the generation of radicals such as CH3CH2CHOCHO and CH2CH2CH2OCHO, which are crucial in organic chemistry for further reactions and investigations.

Solvolysis Studies
Research has investigated the solvolysis of this compound in a water-propanol solvent mixture, revealing that the rate of hydrolysis decreases with lower water concentrations across temperatures ranging from 20°C to 40°C. This study provides valuable kinetic data that can be applied in reaction mechanism analyses.

Mass Spectrometry

This compound is utilized in mass spectrometry to determine its mass-to-charge ratio, which aids in elucidating its molecular weight and structural characteristics. This application is significant for identifying compounds in complex mixtures and analyzing their behavior under different conditions .

Flavoring Agent

In the food industry, this compound serves as a flavoring agent due to its sweet and fruity profile, often reminiscent of rum or plums. It is commonly found in beverages and desserts, enhancing their sensory qualities . The compound's presence has been detected in various foods, including milk and fruits, suggesting its potential role as a biomarker for dietary intake .

Environmental Chemistry

Gas-Phase Infrared Studies
this compound's infrared spectrum has been analyzed within the NIST/EPA Gas-Phase Infrared Database, providing essential data for understanding its behavior in atmospheric chemistry. Such studies are crucial for assessing environmental impacts and degradation pathways.

Ionic Liquids Development
The properties of this compound, including its high boiling point and low volatility, make it a candidate for developing environmentally benign ionic liquids. These ionic liquids have potential applications in green chemistry due to their reduced environmental impact compared to traditional solvents.

Mechanism of Action

The mechanism of action of propyl formate primarily involves its hydrolysis to formic acid and propanol. In biological systems, esterases catalyze the hydrolysis of this compound, leading to the release of formic acid and propanol. Formic acid can then participate in various metabolic pathways, while propanol can be further metabolized or excreted.

Comparison with Similar Compounds

Key Differences :

  • The branched structure of iso-propyl formate reduces intermolecular van der Waals forces, lowering its boiling point compared to the linear n-propyl isomer .

Homologs: Butyl Formate and Ethyl Formate

Property This compound Butyl Formate Ethyl Formate References
Formula C₄H₈O₂ C₅H₁₀O₂ C₃H₆O₂
Molecular Weight 88.11 g/mol 102.13 g/mol 74.08 g/mol
Boiling Point 81°C ~107°C 54°C
Flammability Highly flammable Highly flammable Extremely flammable

Key Trends :

  • Increasing alkyl chain length (ethyl → propyl → butyl) correlates with higher boiling points and molecular weights .
  • Shorter-chain esters (e.g., ethyl formate) are more volatile and flammable, impacting their industrial applications.

Functional Analogs: Methyl Acetate and Propyl Acetate

Property This compound Methyl Acetate Propyl Acetate References
Functional Group Formate (HCOO⁻) Acetate (CH₃COO⁻) Acetate (CH₃COO⁻)
Boiling Point 81°C 57°C 102°C
Applications Solvent, flavoring Paint stripper, glue Perfumes, solvents Inferred

Key Differences :

  • Formate esters generally have lower boiling points than acetate counterparts due to weaker dipole-dipole interactions.
  • Acetates are more thermally stable, making them preferable in high-temperature applications.

Biological Activity

Propyl formate (C4_4H8_8O2_2), a carboxylic acid ester, has garnered attention for its potential biological activities and applications. This article explores the biological properties, safety profiles, and relevant case studies regarding this compound.

  • Chemical Structure : this compound is an ester formed from propanol and formic acid. Its molecular structure consists of a propyl group attached to a formate group.
  • Physical Characteristics : It is a colorless liquid with a sweet, berry-like odor and is flammable. It has a boiling point of approximately 102 °C and a density of 0.87 g/cm³ at 20 °C .

1. Flavoring Agent

This compound is primarily used as a flavoring agent in food products due to its pleasant aroma and taste. It is naturally found in cow's milk and has been detected in fruits like apples and pineapples, suggesting its role as a potential biomarker for food consumption .

2. Toxicological Profile

The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound, emphasizing its safety when used within specified limits. The acceptable daily intake (ADI) has not been established, but the compound is considered safe for use as a food additive . However, exposure can lead to irritation of the skin, eyes, and respiratory tract .

Case Study: Photolysis of this compound

A study investigated the photolysis of n-propyl formate in the presence of oxygen (O2_2) and nitrogen dioxide (NO2_2). The research highlighted the compound's reactivity under UV light, leading to the formation of various products that could have implications for atmospheric chemistry .

Table: Summary of Biological Activities

Activity Description References
Flavoring AgentUsed in food products; found in milk and certain fruits
Antimicrobial PotentialRelated esters show antimicrobial properties; further research needed
Toxicological SafetyEvaluated by FAO/WHO; safe within limits but can cause irritation
Photolysis ReactionsReacts under UV light; implications for atmospheric chemistry

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Propyl formate undergoes hydrolysis in the presence of acids, yielding formic acid and propanol:
CH3CH2CH2OCHO+H2OH+HCOOH+CH3CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{OCHO}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{HCOOH}+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

  • Reactivity : Strong acids (e.g., H₂SO₄) accelerate this exothermic reaction, with potential ignition risks due to heat generation .

  • Products : Formic acid and propanol are primary products .

Base-Mediated Saponification

Reaction with alkaline solutions produces a formate salt and propanol:
CH3CH2CH2OCHO+NaOHHCOONa+CH3CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{OCHO}+\text{NaOH}\rightarrow \text{HCOONa}+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

  • Heat Generation : Interaction with caustic solutions (e.g., NaOH) releases significant heat .

Oxidation Reactions

This compound reacts with strong oxidizing agents, leading to combustion or partial oxidation:

Combustion:

C4H8O2+5O24CO2+4H2O\text{C}_4\text{H}_8\text{O}_2+5\text{O}_2\rightarrow 4\text{CO}_2+4\text{H}_2\text{O}

  • Flammability : Flash point = -4°C; explosive limits = 2.4–7.8% (v/v in air) .

Oxidizing Acids:

Exothermic reactions with HNO₃ or H₂SO₄ may ignite products like CO₂ and organic fragments .

Reactions with Alkali Metals/Hydrides

This compound generates flammable hydrogen gas when exposed to alkali metals (e.g., Na) or hydrides:
2CH3CH2CH2OCHO+2Na2CH3CH2CH2ONa+H22\text{CH}_3\text{CH}_2\text{CH}_2\text{OCHO}+2\text{Na}\rightarrow 2\text{CH}_3\text{CH}_2\text{CH}_2\text{ONa}+\text{H}_2\uparrow

  • Hazard : Rapid hydrogen evolution poses explosion risks .

Photolysis and Atmospheric Oxidation

Under UV light in the presence of O₂ and NO₂, this compound reacts via chlorine radical-initiated pathways :

Key Products:

ProductYield (%)Conditions
Peroxy formyl propyl nitrate (PFPN)~10298 K, 1000 mbar, NO₂ present
Peroxy propionyl nitrate (PPN)~15
Formic acid (HCOOH)Major
CO₂, dicarbonyl compoundsMinor

Reaction Mechanism:

  • Cl radical abstracts H from this compound, forming four distinct radicals.

  • Radicals react with O₂/NO₂ to form peroxynitrates (e.g., PFPN) and nitrates.

  • Secondary decomposition produces CO₂ and smaller carbonyl compounds .

PFPN Characterization:

IR Band (cm⁻¹)Cross-Section (×10⁻¹⁸ cm²/molec)Assignment
7961.16O–O stretch
17412.42C=O stretch
18311.34NO₂ asymmetric stretch
  • Thermal Stability : Activation energy (EaE_a) = 98–110 kJ/mol; atmospheric lifetime = hours to days .

Thermal Decomposition

At elevated temperatures, this compound decomposes into CO, CO₂, and hydrocarbons.

  • Conditions : >80°C (autoignition temperature not reported) .

  • Hazard : Decomposition products are toxic and flammable .

Q & A

Q. What are the established synthetic routes for propyl formate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of formic acid with propanol under acidic catalysis. Two primary methods are documented:

  • Direct esterification : Propanol reacts with formic acid (molar ratio ~1:1) using concentrated sulfuric acid as a catalyst at 60–80°C, yielding ~88% under reflux conditions .
  • Alternative pathways : Transesterification or acyl chloride reactions may be used for higher selectivity in complex matrices. Key considerations: Monitor reaction kinetics via gas chromatography (GC) to optimize temperature and catalyst concentration. Purification via fractional distillation is critical to achieve >95% purity .

Table 1 : Synthesis Methods Comparison

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Direct esterificationH₂SO₄60–808892–95
TransesterificationNaOCH₃50–707585–90

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • GC-MS : Ideal for quantifying purity and identifying volatile byproducts (e.g., unreacted propanol). Use a polar capillary column (e.g., DB-WAX) with helium carrier gas .
  • NMR (¹H and ¹³C) : Confirm molecular structure via characteristic peaks: δ 8.05 ppm (formate -CHO) and δ 4.05 ppm (propyl -OCH₂) in ¹H NMR .
  • FT-IR : Detect ester carbonyl (C=O) stretching at ~1720 cm⁻¹ .

Advanced Research Questions

Q. How can experimental design address contradictions in reported degradation kinetics of this compound under varying pH conditions?

Discrepancies in degradation rates (e.g., hydrolysis in acidic vs. alkaline media) require controlled studies:

  • Design : Use buffered solutions (pH 2–12) at 25°C, monitoring hydrolysis via UV-Vis (λ = 210 nm for formic acid release).
  • Statistical validation : Apply Arrhenius modeling to compare activation energies across pH levels. Replicate experiments ≥3 times to assess reproducibility .
  • Contradiction resolution : Differences may arise from trace metal ions (e.g., Fe³⁺) accelerating degradation; include ICP-MS to quantify metal contamination .

Q. What mechanistic insights explain this compound’s stability in hydrophobic environments, and how can this be leveraged for controlled-release applications?

  • Lipophilicity analysis : Calculate logP (experimental: 1.2) to correlate with stability in non-polar matrices. Use molecular dynamics simulations to model interactions with lipid bilayers .
  • Experimental validation : Encapsulate this compound in liposomes and measure release kinetics via dialysis under simulated physiological conditions. Compare with theoretical models (e.g., Higuchi equation) .

Q. How do isotopic labeling (e.g., ¹³C-formate) and advanced mass spectrometry resolve metabolic pathways of this compound in microbial systems?

  • Tracer studies : Synthesize ¹³C-labeled this compound and incubate with Pseudomonas spp. Track ¹³CO₂ release via isotope-ratio MS to map β-oxidation pathways .
  • Data interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to quantify pathway dominance under aerobic vs. anaerobic conditions .

Methodological Guidelines

  • Reproducibility : Document all synthesis and purification steps per the Beilstein Journal’s standards, including spectral data (e.g., NMR shifts, GC retention times) in supplementary materials .
  • Ethical reporting : Disclose conflicts of interest and funding sources in acknowledgments. Cite primary literature (e.g., hydrolysis studies) over reviews .
  • Data conflicts : Use funnel plots or sensitivity analysis to identify bias in published degradation rates. Report confidence intervals for kinetic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl formate
Reactant of Route 2
Reactant of Route 2
Propyl formate

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